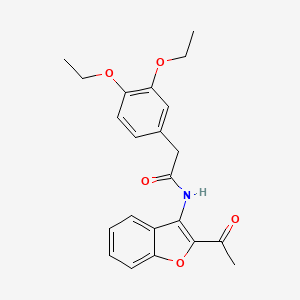
7-benzyl-1-(3-bromobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Übersicht
Beschreibung
7-benzyl-1-(3-bromobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as BBMP, is a purine derivative that has been synthesized for its potential use in scientific research. BBMP is a complex compound that has been studied for its mechanism of action, biochemical and physiological effects, and potential future applications in the field of medicine.
Wirkmechanismus
The mechanism of action of 7-benzyl-1-(3-bromobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood, but it is believed to involve the inhibition of enzymes such as xanthine oxidase and monoamine oxidase. Xanthine oxidase is involved in the production of uric acid, which can contribute to the development of gout and other inflammatory conditions. Monoamine oxidase is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are important for normal brain function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound has inhibitory effects on xanthine oxidase and monoamine oxidase, as well as other enzymes such as acetylcholinesterase and tyrosinase. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-benzyl-1-(3-bromobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its potential to inhibit specific enzymes that are involved in various physiological processes. This can provide insights into the role of these enzymes in disease development and progression. However, one limitation of using this compound is its complex chemical structure, which may make it difficult to synthesize and purify in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on 7-benzyl-1-(3-bromobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione. One area of focus could be the development of more efficient synthesis methods for this compound, which could make it more accessible for use in scientific research. Another area of focus could be the investigation of this compound's potential therapeutic effects in the treatment of specific diseases, such as cancer, cardiovascular disease, and neurological disorders. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
7-benzyl-1-(3-bromobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have inhibitory effects on certain enzymes, such as xanthine oxidase and monoamine oxidase, which are involved in various physiological processes. This compound has also been studied for its potential use in the treatment of diseases such as cancer, cardiovascular disease, and neurological disorders.
Eigenschaften
IUPAC Name |
7-benzyl-1-[(3-bromophenyl)methyl]-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O2/c1-23-18-17(24(13-22-18)11-14-6-3-2-4-7-14)19(26)25(20(23)27)12-15-8-5-9-16(21)10-15/h2-10,13H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCMBVFCZGPMPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC(=CC=C3)Br)N(C=N2)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[chloro(difluoro)methyl]-5-(2-furyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3557703.png)
![methyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3557723.png)
![ethyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3557730.png)
![dimethyl 5-{[(3,4-diethoxyphenyl)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B3557733.png)
![2-chloro-N'-{hydroxy[bis(4-methylphenyl)]acetyl}-N-phenylnicotinohydrazide](/img/structure/B3557741.png)
![N-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)-4-(trifluoromethyl)benzamide](/img/structure/B3557750.png)
![5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3557757.png)
![2-[2-(5-bromo-4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3557765.png)

![3-fluoro-N-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide](/img/structure/B3557777.png)
![7-(3,4-diethoxybenzyl)-1,3-dimethyl-8-[(2-morpholin-4-yl-2-oxoethyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3557780.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B3557788.png)
![N-{[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}-3-(1,1,2,2-tetrafluoroethoxy)benzamide](/img/structure/B3557789.png)
![3-{[4-(2-furyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-N-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B3557793.png)